4-bromo-1-(2-nitrophenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6BrN3O2 and its molecular weight is 268.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole is used in the synthesis of various chemical compounds, including derivatives of pyrazolin-4-ones and pyrazolines. For example, bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates leads to the formation of 4-bromo derivatives, which, upon cyclization, yield high yields of 4-hydroxpyrazoles. These processes are significant in the development of potential anticancer agents (Soliman & Shafik, 1975).
Antimicrobial Activity
- Some derivatives of this compound have been synthesized and studied for their antimicrobial properties. For instance, compounds like 1-(2,4-dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-ones have been screened in vitro for potential antimicrobial activity (Mishra et al., 2007).
Tautomerism Studies
- Research into the tautomerism of 4-bromo substituted 1H-pyrazoles has provided insights into their behavior in both solid state and solution. This includes studies using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography, contributing to the understanding of the chemical properties of these compounds (Trofimenko et al., 2007).
Herbicidal Applications
- Derivatives of this compound have been identified as a novel class of chemistry exerting herbicidal effects by inhibiting protoporphyrinogen IX oxidase. This discovery has led to the development of new classes of herbicides with substantial activity against certain weed species (Clark, 1996).
Suzuki-Miyaura Cross-Coupling Reactions
- The compound has been used in Suzuki-Miyaura cross-coupling reactions, a method for synthesizing arylated compounds. This has enabled the direct synthesis of functionalized 4-aryl-1H-pyrazoles, which are important in various chemical syntheses (Ichikawa et al., 2010).
Fluorescence Studies
- Studies on pyrazoline derivatives, including this compound, have explored their fluorescence properties. This includes the investigation of the effect of different solvents on fluorescence and the analysis of their electronic and spectroscopic properties (Ibrahim et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may lead to changes at the cellular level, potentially affecting cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-(2-nitrophenyl)-1H-pyrazole . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
Properties
IUPAC Name |
4-bromo-1-(2-nitrophenyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFCFMLBKEZQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649468 |
Source
|
Record name | 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-96-7 |
Source
|
Record name | 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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